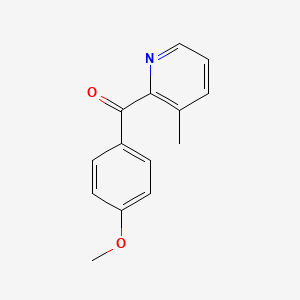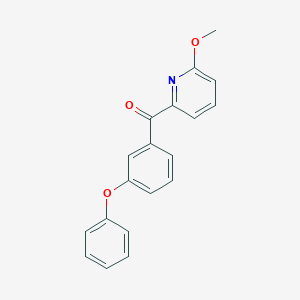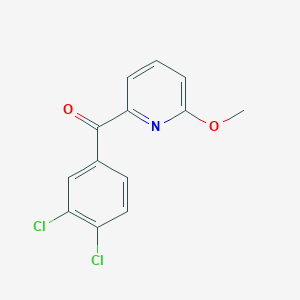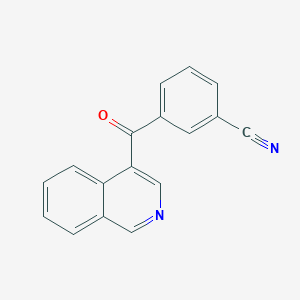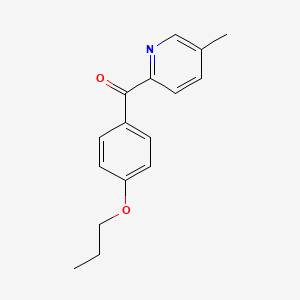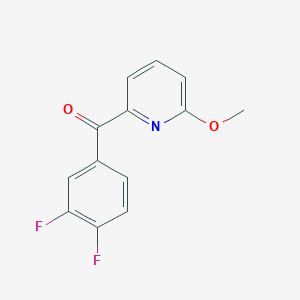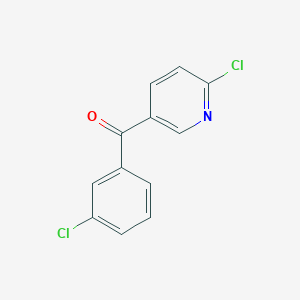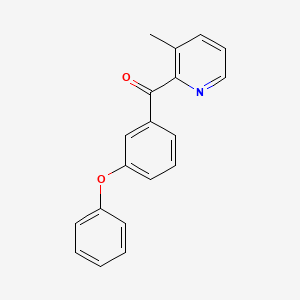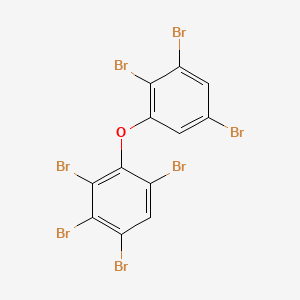
2,2',3,3',4,5',6-Heptabromodiphenyl ether
Descripción general
Descripción
2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether is a chemical compound with the molecular formula C12H3Br7O . It is a type of polybrominated diphenyl ether (PBDE), which are organobromine compounds used as flame retardants .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with seven bromine atoms attached to the phenyl rings . The average mass of the molecule is 722.480 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether include a predicted boiling point of 489.1±45.0 °C and a predicted density of 2.643±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity Studies
Commercial Use and Environmental Presence : 2,2',3,3',4,5',6-Heptabromodiphenyl ether, as part of commercial octabromodiphenyl ether mixtures, was included in Annex A of the Stockholm Convention due to its environmental presence and potential impact. These mixtures, which contain various polybrominated diphenyl ethers (PBDEs), have been identified in environmental samples, although the specific presence of 2,2',3,3',4,5',6-heptabromodiphenyl ether in quantifiable amounts in technical products is debatable (Konstantinov et al., 2011).
Toxicological Properties : The binding characteristics of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), including 2,2',3,3',4,5',6-heptabromodiphenyl ether, to thyroid transporters have been studied. These compounds can induce structural changes in thyroid transporters, suggesting their potential to disrupt endocrine balance and interfere with normal physiological activity (Wei et al., 2019).
Analytical Methods and Detection
- Analytical Method Development : Research has focused on developing analytical methods for the determination of PBDEs in various materials. For instance, a method involving pressurized solvent extraction and gas chromatography for determining PBDEs, including 2,2',3,3',4,5',6-heptabromodiphenyl ether, in polymeric materials has been established (Bi̇ni̇ci̇ et al., 2013).
Photochemistry and Environmental Degradation
- Photochemical Behavior : The photochemistry of PBDEs, including 2,2',3,3',4,5',6-heptabromodiphenyl ether, has been studied to understand their environmental fate. Research indicates that these compounds undergo rapid photohydrodebromination, leading to the formation of lower-brominated congeners and potentially affecting their environmental persistence and toxicity (Rayne et al., 2006).
Mecanismo De Acción
Direcciones Futuras
The use and environmental release of PBDEs, including 2,2’,3,3’,4,5’,6-Heptabromodiphenyl ether, have raised concerns due to their persistence, bioaccumulation potential, and toxicity . Future research and regulations may focus on finding safer alternatives and reducing the environmental impact of these compounds .
Propiedades
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,3,5-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-5(14)9(17)8(2-4)20-12-7(16)3-6(15)10(18)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATZWTXATDYQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879972 | |
| Record name | BDE-175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446255-22-7 | |
| Record name | 2,2',3,3',4,5',6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5',6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1L0E8Z9N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





